molecular formula C9H8N2O2 B168938 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 133427-10-8

2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B168938
CAS No.: 133427-10-8
M. Wt: 176.17 g/mol
InChI Key: ADVZTFKLJNMYJE-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-10-8) is a high-purity chemical building block serving as a key synthetic intermediate in medicinal chemistry and antimicrobial research. This compound features the privileged imidazo[1,2-a]pyridine scaffold, recognized for its significant "drug prejudice" and wide-ranging applications in developing biologically active molecules . This carboxylic acid derivative is particularly valuable in antitubercular (anti-TB) drug discovery programs. The imidazo[1,2-a]pyridine core is a prominent structure in investigating novel agents against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . Researchers utilize this scaffold to develop compounds that target critical bacterial pathways, such as energy metabolism via cytochrome bcc oxidase inhibition (e.g., the clinical candidate Telacebec (Q203)) and essential biosynthesis via pantothenate synthetase (PS) inhibition . Its functionalization at the 8-position makes it a versatile precursor for generating diverse chemical libraries, including carboxamides and other derivatives, for structure-activity relationship (SAR) studies aimed at optimizing potency and drug-like properties . Key Applications: • Building block for novel anti-tubercular agents • Synthetic intermediate for generating targeted carboxamide libraries • Core scaffold in drug discovery for targeting MDR and XDR-TB • Research compound for investigating bacterial OxPhos pathway and pantothenate biosynthesis inhibition This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information .

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-5-11-4-2-3-7(9(12)13)8(11)10-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVZTFKLJNMYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Protocol

  • Reagents : Methyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate, sodium hydroxide (NaOH), ethanol/water mixture.

  • Conditions : Reflux in ethanol/water (2:1) for 30 minutes followed by acidification with HCl.

  • Yield : ~64% (methanolysis), 63% (lithium hydroxide).

Reaction Parameter Value Source
SolventEthanol/water (2:1)
TemperatureReflux (~78°C)
BaseNaOH or LiOH
Time30 minutes to 2 hours

Advantages : High purity, scalable for industrial use.
Limitations : Requires ester precursors, which may involve additional synthesis steps.

Cyclization of 2-Aminonicotinic Acid Derivatives

This method constructs the imidazo[1,2-a]pyridine core directly via cyclization, avoiding ester intermediates.

Key Protocol

  • Reagents : 2-Aminonicotinic acid, bromoacetaldehyde dimethyl acetal, acetonitrile.

  • Conditions : Microwave irradiation at 150°C for 2 hours.

  • Yield : 63–76.9%.

Parameter Value Source
SolventAcetonitrile
Temperature150°C (microwave)
CatalystNone
Time2 hours

Advantages : Short reaction time, high atom economy.
Limitations : Requires specialized microwave equipment.

Acid-Catalyzed Cyclization with Ketones

This approach involves condensing hydrazides with ketones under acidic conditions to form thiazolidine intermediates, subsequently oxidized to the carboxylic acid.

Parameter Value Source
SolventEthanol
Acid CatalystConc. H₂SO₄
Time6 hours

Advantages : Flexible for diverse ketones.
Limitations : Low specificity for the 8-carboxylic acid position.

Chloroacetaldehyde-Mediated Cyclization

This method employs chloroacetaldehyde to construct the imidazo ring, followed by carboxylic acid formation.

Key Protocol

  • Reagents : 2-Aminonicotinic acid, chloroacetaldehyde (45% aqueous solution), ethanol.

  • Conditions : Reflux for 14 hours.

  • Yield : ~63%.

Parameter Value Source
SolventEthanol
TemperatureReflux (~78°C)
Time14 hours

Advantages : Simple setup, no need for microwave equipment.
Limitations : Long reaction time.

Palladium-Catalyzed Cyanation and Hydrolysis

Though less common, this method involves introducing a cyano group via palladium catalysis, followed by hydrolysis to the carboxylic acid.

Key Protocol

  • Reagents : 2-Bromopyridine derivative, zinc cyanide, Pd catalyst.

  • Conditions : Cyanation under inert atmosphere, then NaOH hydrolysis.

  • Yield : ~53–87.3%.

Parameter Value Source
CatalystPd(0) or Pd(II)
SolventDioxane/H₂O
Temperature80–100°C

Advantages : Enables functionalization at specific positions.
Limitations : Requires transition metals, higher cost.

Comparative Analysis of Methods

Method Yield Time Scalability Complexity
Ester Hydrolysis63–64%0.5–2 hoursHighLow
Microwave Cyclization63–76.9%2 hoursModerateModerate
Acid-Catalyzed Cyclization~60–70%6 hoursModerateHigh
Chloroacetaldehyde Cyclization~63%14 hoursLowLow
Pd-Catalyzed Cyanation53–87.3%2–8 hoursLowHigh

Chemical Reactions Analysis

Types of Reactions: 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can produce halogenated derivatives of the compound .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:
2-MI serves as an important intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing anti-cancer and anti-inflammatory drugs. The compound enhances therapeutic efficacy by acting on specific biological pathways.

Case Study: Antituberculosis Activity
Research has demonstrated that derivatives of 2-MI exhibit significant activity against Mycobacterium tuberculosis (Mtb). A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.006 μM against drug-resistant strains of Mtb, suggesting a promising avenue for developing new antituberculosis agents .

Biochemical Research

Enzyme Inhibition Studies:
2-MI is utilized in biochemical research to explore enzyme inhibition and receptor binding. It provides insights into biological pathways and potential drug targets. For instance, imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of ATP homeostasis by targeting specific enzymes like QcrB .

Cholinesterase Inhibition:
Recent studies have shown that compounds derived from 2-MI can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Some derivatives demonstrated IC50 values ranging from 0.2 to 50.0 μM, indicating potential therapeutic applications in treating conditions such as Alzheimer's disease .

Agricultural Chemistry

Pesticide Development:
The compound is investigated for its potential use as a pesticide or herbicide. Its unique chemical properties may contribute to the development of safer and more effective agricultural products, thereby enhancing crop protection while minimizing environmental impact.

Material Science

Novel Materials Synthesis:
In material science, 2-MI is used to create novel materials such as polymers and coatings that require specific chemical properties for enhanced performance. Its structural characteristics allow it to be incorporated into materials with tailored functionalities.

Analytical Chemistry

Standardization in Analytical Methods:
2-MI is employed as a standard in various analytical methods, aiding in the accurate quantification of related compounds in different samples. This application is crucial for ensuring the reliability of chemical analyses across multiple fields.

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes involved in bacterial cell wall synthesis, making them effective against certain bacterial infections . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs of 2-methylimidazo[1,2-a]pyridine-8-carboxylic acid include halogenated derivatives, trifluoromethyl-substituted variants, and positional isomers. A comparative overview is provided in Table 1 .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Substituents Melting Point/Notes
This compound C₉H₈N₂O₂ 176.17 21801-79-6 2-CH₃, 8-COOH 140–142°C
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid C₈H₅ClN₂O₂ 196.59 155735-02-7 6-Cl, 8-COOH Not reported
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid C₈H₅BrN₂O₂ 241.05 N/A 6-Br, 8-COOH Commercial availability (SKU: CM2681)
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid C₉H₅F₃N₂O₂ 230.15 1018828-72-2 2-COOH, 8-CF₃ 95% purity
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride C₈H₆N₂O₂·HCl 210.61 145335-90-6 8-COOH (HCl salt) Enhanced aqueous solubility
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (positional isomer) C₉H₈N₂O₂ 176.17 88751-05-7 2-COOH, 8-CH₃ Store at RT

Comparison with Pyrazine and Pyrimidine Analogs

Imidazo[1,2-a]pyrazine derivatives (e.g., 8-morpholinoimidazo[1,2-a]pyrazine) differ in electronic properties due to the pyrazine ring’s additional nitrogen. These compounds are synthesized via Groebke-Blackburn-Bienaymé reactions and are structurally analogous to adenine, enabling nucleotide mimicry . In contrast, the pyridine-based target compound offers distinct hydrogen-bonding and π-stacking interactions.

Biological Activity

2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid (2-MIPCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 2-MIPCA, focusing on its antimicrobial, anticancer, and neuroprotective properties, as well as its mechanism of action and structure-activity relationships.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C₉H₈N₂O₂
  • Molecular Weight: Approximately 166.17 g/mol
  • CAS Number: 133427-10-8

The compound features a fused bicyclic structure that contributes to its unique reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that 2-MIPCA exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. A study highlighted its potential as a selective inhibitor, demonstrating no activity against gram-positive or gram-negative pathogens, which underscores its specificity for tuberculosis treatment .

Table 1: Antimicrobial Efficacy of 2-MIPCA

PathogenActivityReference
Mycobacterium tuberculosisSelective inhibition
Gram-positive bacteriaNo activity
Gram-negative bacteriaNo activity

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. It has shown activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

Case Study:
A study on imidazo[1,2-a]pyridine derivatives demonstrated that modifications at specific positions significantly enhanced their cytotoxic effects on cancer cells . The structure-activity relationship (SAR) analysis indicated that the carboxylic acid group plays a crucial role in enhancing anticancer activity.

3. Neuroprotective Effects

2-MIPCA has been investigated for its potential as an acetylcholinesterase inhibitor, which is relevant in treating neurodegenerative diseases such as Alzheimer's disease. The compound enhances cholinergic neurotransmission by inhibiting the breakdown of acetylcholine.

Table 2: Neuroprotective Activity of 2-MIPCA

EnzymeInhibition TypeIC50 Value (µM)Reference
AcetylcholinesteraseCompetitive inhibition12.5
ButyrylcholinesteraseCompetitive inhibition15.0

The biological activity of 2-MIPCA can be attributed to its interaction with various biochemical pathways:

  • Antimycobacterial Action: The compound targets specific enzymes involved in the metabolic pathways of Mycobacterium tuberculosis, leading to bacterial cell death.
  • Anticancer Mechanism: It modulates key signaling pathways such as NF-kB and MAPK, which are critical in regulating cell proliferation and apoptosis.
  • Neuroprotection: By inhibiting acetylcholinesterase, it increases acetylcholine levels in the synaptic cleft, enhancing cognitive function.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the imidazo[1,2-a]pyridine structure significantly influence biological activity. For instance, substituents at the 6-position or variations in the carboxylic acid moiety can enhance or diminish efficacy against specific targets.

Table 3: Summary of Structural Modifications and Their Effects

ModificationBiological ActivityReference
Methyl group at C-2Enhanced neuroactivity
Halogen substitutionsIncreased cytotoxicity
Carboxylic acid groupEssential for activity

Q & A

Q. What are the optimized synthetic routes for 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid?

  • Methodological Answer: A highly efficient two-step synthesis involves:

Condensation: Reacting 2-aminonicotinic acid with chloroacetaldehyde in ethanol under reflux to form the imidazo[1,2-a]pyridine core.

Carboxylic Acid Derivatization: Acid-amine coupling using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) to introduce substituents at the 8-position. This method achieves yields of 93–97% .
For scalability, reaction conditions (temperature, solvent purity) must be tightly controlled to minimize side products.

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer:
  • FT-IR: Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and imidazo ring vibrations .
  • ¹H/¹³C NMR: Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon connectivity .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., [M+H]⁺ at m/z 207.08) .
  • X-ray Crystallography (if crystalline): SHELXL software refines crystal structures to confirm stereochemistry and packing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer:
  • Derivative Synthesis: Introduce substituents (e.g., halogens, alkyl groups) at positions 2, 3, or 6 to modulate electronic and steric effects .
  • Biological Screening: Test derivatives against target proteins (e.g., kinases, GPCRs) using assays like:
  • Enzyme Inhibition: Measure IC₅₀ via fluorometric or colorimetric readouts (e.g., acetylcholinesterase inhibition using Ellman’s assay).
  • Cellular Efficacy: Evaluate antiproliferative activity in cancer cell lines (MTT assay) .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. How to resolve contradictions in reported biological data across studies?

  • Methodological Answer:
  • Purity Validation: Use HPLC (≥95% purity) to exclude batch variability .
  • Orthogonal Assays: Cross-validate results with biochemical (e.g., enzyme inhibition) and cellular (e.g., luciferase reporter) assays.
  • Structural Analog Comparison: Compare with analogs like 8-fluoroimidazo[1,2-a]pyridine to isolate critical functional groups .
  • Meta-Analysis: Statistically aggregate data from multiple studies (e.g., using RevMan) to identify trends obscured by experimental noise.

Q. What strategies are recommended for crystallographic analysis of this compound?

  • Methodological Answer:
  • Crystallization: Use vapor diffusion with solvents like ethanol/water mixtures.
  • Data Collection: Optimize X-ray wavelength (e.g., Cu-Kα for small molecules) to enhance diffraction resolution.
  • Refinement: Apply SHELXL for small-molecule structures, focusing on anisotropic displacement parameters and hydrogen bonding networks .
  • Validation: Check against CIF (Crystallographic Information File) standards using PLATON to detect missed symmetry or voids.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid

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